molecular formula C17H28N2O2 B1496306 (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B1496306
M. Wt: 292.4 g/mol
InChI Key: VZFCYSTXXNIPPR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its ability to facilitate the formation of chiral centers in various chemical reactions, making it valuable in the field of asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] typically involves the reaction of cyclopentanone with 4,5-dihydro-4-isopropyloxazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce dihydro derivatives.

Scientific Research Applications

(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral centers in various chemical reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs with specific chiral properties, enhancing their efficacy and reducing side effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials, contributing to the development of advanced materials and technologies.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] involves its ability to coordinate with metal ions, forming chiral complexes. These complexes can then participate in various catalytic reactions, promoting the formation of chiral products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to high enantioselectivity.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-2,2’-Cyclobutylidenebis[4,5-dihydro-4-isopropyloxazole]
  • (4R,4’R)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]
  • (4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]

Uniqueness

(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is unique due to its specific cyclopentylidene backbone, which provides distinct steric and electronic properties. This uniqueness allows for the formation of highly enantioselective products in various catalytic reactions, making it a valuable tool in asymmetric synthesis.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H28N2O2/c1-11(2)13-9-20-15(18-13)17(7-5-6-8-17)16-19-14(10-21-16)12(3)4/h11-14H,5-10H2,1-4H3/t13-,14-/m0/s1

InChI Key

VZFCYSTXXNIPPR-KBPBESRZSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2(CCCC2)C3=N[C@@H](CO3)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)C

Origin of Product

United States

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